NMDA Receptor PCP Site Binding Affinity: Dexoxadrol vs. Eight Non-Competitive Antagonists
Dexoxadrol demonstrates intermediate-to-high binding affinity for the PCP site on the NMDA receptor compared to a panel of eight non-competitive antagonists. In a direct competitive displacement assay using [³H]MK-801 in dark Agouti rat brain membranes, dexoxadrol exhibited a Kᵢ of 21.5 nM, placing it second only to MK-801 itself and approximately equivalent to TCP [1]. Dexoxadrol's affinity was 4.7-fold higher than phencyclidine (Kᵢ = 100.8 nM), 16.6-fold higher than the (+)-SKF 10,047 sigma ligand, and 42.9-fold higher than ketamine (Kᵢ = 922.2 nM) [1]. The binding inhibition constants showed high cross-strain correlation (P = 0.0002; r² = 0.95) with Sprague-Dawley rat data, confirming the reproducibility of this rank order [1].
| Evidence Dimension | NMDA receptor PCP site binding affinity (Kᵢ, nM; lower = higher affinity) |
|---|---|
| Target Compound Data | Kᵢ = 21.5 nM |
| Comparator Or Baseline | MK-801 (5.5 nM), TCP (24.2 nM), phencyclidine (100.8 nM), (+)-SKF 10,047 (357.7 nM), dextrorphan (405.2 nM), ketamine (922.2 nM), dextromethorphan (2913 nM) |
| Quantified Difference | 4.7× higher affinity than phencyclidine; 42.9× higher than ketamine; approximately equivalent to TCP |
| Conditions | [³H]MK-801 competitive displacement assay in female dark Agouti rat brain membranes; one-site competition model; average Hill coefficient = -1 |
Why This Matters
This rank-order affinity profile enables researchers to select dexoxadrol when an NMDA antagonist with potency intermediate between MK-801 and phencyclidine is required, offering a distinct experimental window not provided by lower-affinity alternatives such as ketamine.
- [1] Sun W, Wessinger WD. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats. Life Sci. 2004;75(12):1405-1415. View Source
